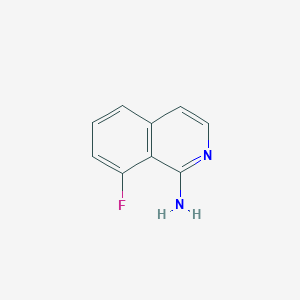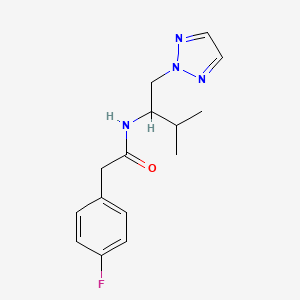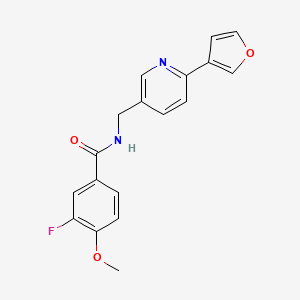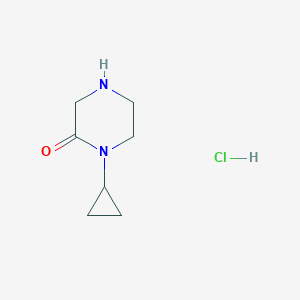
8-Fluoroisoquinolin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoroisoquinolin-1-amine is a chemical compound with the molecular formula C9H7FN2 . It is used in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 8-Fluoroisoquinolin-1-amine is represented by the InChI code1S/C9H7FN2/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H,(H2,11,12) . This indicates that the molecule consists of a nitrogen-containing heteroaromatic and benzene-ring-fused system . Physical And Chemical Properties Analysis
8-Fluoroisoquinolin-1-amine has a molecular weight of 162.17 . It is a solid or liquid at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
8-Fluoroisoquinolin-1-amine serves as a key intermediate in the synthesis of various chemical compounds. For example, Hargitai et al. (2018) described a simple procedure for synthesizing 8-fluoro-3,4-dihydroisoquinoline, which was then used to produce 8-amino-3,4-dihydroisoquinolines through fluorine–amine exchange. These compounds are crucial for synthesizing 1-substituted 8-amino-tetrahydroisoquinolines and novel 1,2,3,4-tetrahydroisoquinoline derivatives, potentially useful as central nervous system drug candidates (Hargitai et al., 2018).
Antibacterial Properties
Research has also explored the antibacterial properties of compounds related to 8-Fluoroisoquinolin-1-amine. Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone models, starting from a synthon closely related to 8-Fluoroisoquinolin-1-amine, to investigate their antibacterial properties. These compounds showed promising activity against gram-positive and/or gram-negative strains, indicating potential for developing new antibacterial agents (Al-Hiari et al., 2007).
Fluorescence and Sensing Applications
8-Fluoroisoquinolin-1-amine derivatives have been utilized in fluorescence-based applications. Song et al. (2006) developed a thioamide derivative of 8-hydroxyquinoline, demonstrating highly selective fluorescence-enhancing properties for Hg2+ ions in aqueous solutions. This showcases the potential of 8-Fluoroisoquinolin-1-amine derivatives in environmental sensing and analytical chemistry applications (Song et al., 2006).
Therapeutic Potential
The therapeutic potential of 8-Fluoroisoquinolin-1-amine and its derivatives has also been investigated. Pesarico et al. (2017) studied 7-Fluoro-1,3-diphenylisoquinoline-1-amine, a compound similar to 8-Fluoroisoquinolin-1-amine, and found it reversed the reduction in self-care behavior induced by maternal separation stress in rats. This effect was mediated through the modulation of glutamatergic/GABAergic systems, indicating potential therapeutic applications in stress and mood disorders (Pesarico et al., 2017).
Safety and Hazards
Orientations Futures
While specific future directions for 8-Fluoroisoquinolin-1-amine are not mentioned in the search results, fluorinated isoquinolines, in general, have attracted attention due to their unique characteristics such as biological activities and light-emitting properties . They are important components of pharmaceuticals and materials, suggesting potential future applications in these fields .
Mécanisme D'action
Target of Action
The primary targets of 8-Fluoroisoquinolin-1-amine are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed that this compound may interact with its targets in a manner similar to other isoquinoline derivatives .
Pharmacokinetics
Like other isoquinoline derivatives, it is expected to have good bioavailability . More research is needed to understand the pharmacokinetic properties of this compound .
Result of Action
As research progresses, more information about the effects of this compound at the molecular and cellular level will become available .
Propriétés
IUPAC Name |
8-fluoroisoquinolin-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHZRSCYULMEQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoroisoquinolin-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N,N-dimethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2977873.png)
![7-methyl-3-phenyl-2H,8H-[1,2,4]triazino[3,2-b][1,3,4]thiadiazin-8-one](/img/structure/B2977875.png)

![2-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2977878.png)

![Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2977882.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2977884.png)


![3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-propan-2-ylpropanamide](/img/structure/B2977889.png)
![1-(3,4-dimethylphenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2977891.png)
![3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2977892.png)
![N-[4-({11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}amino)phenyl]acetamide](/img/structure/B2977893.png)
![5-Methyl-3-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2977896.png)